molecular formula C8H7BrO2 B064651 2-Bromo-4'-hydroxyacetophenone CAS No. 168693-83-2

2-Bromo-4'-hydroxyacetophenone

Cat. No.: B064651
CAS No.: 168693-83-2
M. Wt: 215.04 g/mol
InChI Key: LJYOFQHKEWTQRH-UHFFFAOYSA-N
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Description

2-Bromo-4’-hydroxyacetophenone is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol . It is a derivative of acetophenone, where the bromine atom is substituted at the second position and the hydroxyl group is at the para position relative to the acetyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4’-hydroxyacetophenone can be synthesized through the bromination of 4’-hydroxyacetophenone. The reaction typically involves the use of bromine or a brominating agent such as pyridinium hydrobromide perbromide in a solvent like tetrahydrofuran (THF) at room temperature . The reaction proceeds as follows:

4’-Hydroxyacetophenone+Br22-Bromo-4’-hydroxyacetophenone\text{4'-Hydroxyacetophenone} + \text{Br}_2 \rightarrow \text{2-Bromo-4'-hydroxyacetophenone} 4’-Hydroxyacetophenone+Br2​→2-Bromo-4’-hydroxyacetophenone

Industrial Production Methods

In industrial settings, the production of 2-Bromo-4’-hydroxyacetophenone may involve large-scale bromination processes using bromine or other brominating agents under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent system that facilitates the dissolution of reactants and products, and the reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-hydroxyacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted acetophenone derivatives.

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Bromo-4’-hydroxyacetophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4’-hydroxyacetophenone involves its role as an inhibitor of protein tyrosine phosphatases. It covalently binds to the catalytic domain of these enzymes, thereby blocking their activity . This inhibition affects various cellular signaling pathways, making it a valuable tool in studying diseases related to enzyme dysregulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3’-hydroxyacetophenone
  • 2-Bromo-4’-cyanoacetophenone
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone

Uniqueness

2-Bromo-4’-hydroxyacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit protein tyrosine phosphatases with high specificity makes it particularly valuable in biochemical research .

Properties

IUPAC Name

2-bromo-1-(4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYOFQHKEWTQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034576
Record name 2-Bromo-4-hydroxyacetophenone
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Reddish-brown odorless liquid; [Reference #1]
Record name 2-Bromo-4-hydroxyacetophenone
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Vapor Pressure

0.000011 [mmHg]
Record name 2-Bromo-4-hydroxyacetophenone
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CAS No.

2491-38-5
Record name 2-Bromo-1-(4-hydroxyphenyl)ethanone
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Record name 1-(4-Hydroxyphenyl)-2-bromoethanone
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Record name 2-Bromo-4-hydroxyacetophenone
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Record name 2-bromo-1-(4-hydroxyphenyl)ethan-1-one
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Record name 2-BROMO-4'-HYDROXYACETOPHENONE
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Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxyacetophenone (2.5 g, 18.3 mmol) (Aldrich) in dioxane (10 mL) was added dropwise a solution of bromine (3.22 g, 20.1 mmol) in dioxane (20 mL). After stirring for 10 minutes, the mixture was concentrated in vacuo and the residue was recrystalized from methanol to provide 2-bromo-1-(4-hydroxyphenyl)ethanone (1.73 g, 44% yield).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Bromine (17.6 g, 110 mmol) was added dropwise to a 0° C. solution of 4-hydroxyacetophenone (15 g, 110 mmol) in ether (200 mL) over 20 minutes. The mixture was stirred for 1 hour. and poured carefully into saturated sodium bicarbonate solution (500 mL). The organics were washed with saturated sodium bicarbonate solution, dried over magnesium sulfate and concentrated in vacuo. The crude product was then recrystallized from ether to afford the title compound (14.1 g).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Acetylphenol (20 g) in ether (200 mL) was treated with bromine (6.8 mL) and stirred at ambient temperature for 18 hours. The solution was poured into saturated sodium bicarbonate, stirred for 30 minutes and the organic layer separated. The organic portion was washed with saturated sodium bicarbonate, dried over magnesium sulfate, filtered and evaporated to afford the title compound (30 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

4-Hydroxyacetophenone (25 g) was treated with bromine (9.5 mL) dropwise over 15 minutes in THF (60 mL) at room temperature and stirred until the color was consumed. The whole was carefully poured into saturated sodium bicarbonate solution until basic. The aqueous layer was extracted with ether (3×100 mL) and the ether layer was washed with saturated sodium bicarbonate solution (100 mL) followed by 5% aqueous sodium bisulfite (100 mL), H2O (100 mL) and finally saturated brine solution (100 mL). The organic layer was dried over MgSO4, filtered and concentrated to provide an oil (30 g) of crude material used in the preparation of thiazoles.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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